Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
Overview
Description
Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate: is a chemical compound that belongs to the class of organic compounds known as pyrimidines. Pyrimidines are heterocyclic aromatic compounds similar to benzene and pyridine, but with two nitrogen atoms in the ring structure. This compound is characterized by the presence of a methylthio group attached to the pyrimidine ring, which significantly influences its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 6-(methylthio)pyrimidin-4-ol as the starting material.
Reaction Steps: The process involves the esterification of the hydroxyl group in 6-(methylthio)pyrimidin-4-ol using methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).
Reaction Conditions: The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting material to the ester.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized using a batch process where the reaction mixture is heated and stirred continuously.
Purification: After the reaction, the product is purified through techniques such as recrystallization or column chromatography to obtain the pure ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo-compounds.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation Products: The major products include pyrimidin-4-one derivatives.
Reduction Products: The primary reduction product is the corresponding alcohol.
Substitution Products: Various substituted pyrimidines can be formed depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, such as cancer and bacterial infections. Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Methyl 2-(methylthio)acetate: This compound is structurally similar but lacks the pyrimidinyl group.
6-Methyl-2-methylthio-4-pyrone: Another related compound with a pyrone ring instead of a pyrimidine ring.
Uniqueness: Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is unique due to its specific combination of the pyrimidinyl group and the methylthio group, which imparts distinct chemical and biological properties compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
methyl 2-(6-methylsulfanylpyrimidin-4-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-12-8(11)4-6-3-7(13-2)10-5-9-6/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTJHLOLUHCUSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=NC=N1)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717161 | |
Record name | Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946422-10-2 | |
Record name | Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00717161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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